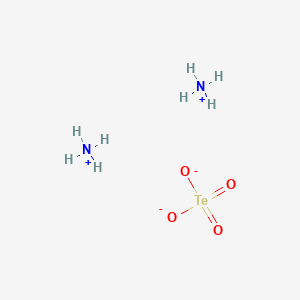

碲酸铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium tellurate is a chemical compound that belongs to the tellurate family. It is a white crystalline solid that is soluble in water and has various applications in scientific research. The compound is commonly used in the synthesis of other tellurates and as a precursor to the production of other tellurium compounds. In

科学研究应用

前体材料

太阳能电池行业

碲是碲酸铵的组成部分,其块状和纳米级形式已被用于太阳能电池行业的多种应用 .

半导体

碲也用于半导体行业。 其独特的性质使其成为许多半导体器件的重要组成部分 .

催化

碲的另一个应用是催化。 它用于各种化学反应以提高反应速率 .

重金属去除

碲已被用于重金属去除。 它可以与重金属结合,形成易于去除的化合物 .

生物医学应用

纳米医学最近利用了纳米级的类金属,显示出作为抗菌、抗癌和成像剂的有希望的应用 .

消毒剂

梅毒的治疗

安全和危害

作用机制

Target of Action

Ammonium tellurate, specifically the compound Ammonium trichloro [1,2-ethanediolato-O,O′]-tellurate (AS101), has been found to have significant in vitro efficacy against both Leishmania donovani promastigotes and amastigotes . The primary targets of this compound appear to be the trypanothione reductase in Leishmania promastigotes and the host’s integrin-linked PI3K/Akt pathway .

Mode of Action

AS101 interacts with its targets through a dual mechanism. It directly induces apoptosis in promastigotes and indirectly activates the host by reversing T-cell anergy to a protective Th1 mode . It inhibits the IL-10/STAT3 pathway in L. donovani infected macrophages by blocking α4β7 integrin-dependent PI3K/Akt signaling .

Biochemical Pathways

AS101 affects several biochemical pathways. It can form a thiol bond with cysteine residues of trypanothione reductase in Leishmania promastigotes, leading to its inactivation . This results in ROS-mediated apoptosis of the parasite via increased Ca2+ level, loss of ATP and mitochondrial membrane potential, along with metacaspase activation .

Pharmacokinetics

It’s known that the compound as101 quickly activates in aqueous milieu, producing teocl3−, which likely represents the pharmacologically active species .

Result of Action

The action of AS101 results in the complete elimination of organ parasite load from L. donovani infected Balb/c mice along with significant efficacy against infected hamsters . It also leads to increased ROS generation and anti-leishmanial IgG production .

Action Environment

Environmental factors can influence the action of Ammonium tellurate. For instance, the toxicity of its soluble oxyanions, tellurite (TeO32−) and tellurate (TeO42−), can be influenced by their concentration in biospheric waters . Additionally, the stability of Ammonium tellurate in aqueous solutions can impact its action .

生化分析

Biochemical Properties

Ammonium tellurate, like other tellurium compounds, is expected to interact with various biomolecules. Specific enzymes, proteins, or other biomolecules that directly interact with ammonium tellurate are not yet identified

Cellular Effects

It has been suggested that tellurium compounds can induce apoptosis in certain cells . The exact influence of ammonium tellurate on cell function, signaling pathways, gene expression, and cellular metabolism remains to be explored.

Molecular Mechanism

It is known that tellurium compounds can interact with cysteine residues in proteins, leading to their inactivation . This could potentially explain some of the effects of ammonium tellurate at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of ammonium tellurate over time in laboratory settings have not been extensively studied. A study on the thermal stability of ammonium tellurate suggests that it decomposes when heated .

Dosage Effects in Animal Models

A tellurium compound, ammonium trichloro(dioxoethylene-O,O’)tellurate (AS101), has shown promising therapeutic potential against experimental visceral leishmaniasis .

Metabolic Pathways

It has been suggested that tellurium compounds can be metabolized in organisms via the same pathway as sulfur and selenium .

Transport and Distribution

It is known that ammonium compounds can be transported across biological membranes by ammonium transporters .

属性

IUPAC Name |

diazanium;tellurate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4Te/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGYXGZFRXFMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Te](=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13453-06-0 |

Source

|

| Record name | Ammonium tellurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。